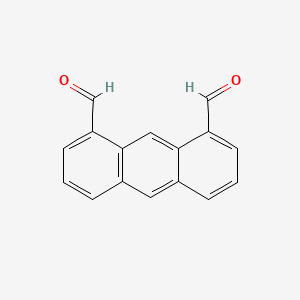

Anthracene-1,8-dicarbaldehyde

Description

Properties

IUPAC Name |

anthracene-1,8-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEHDZBGPNZLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)C=O)C(=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450142 | |

| Record name | 1,8-Anthracenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34824-75-4 | |

| Record name | 1,8-Anthracenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Anthracene 1,8 Dicarbaldehyde

Evolution of Synthetic Strategies for Anthracene-Based Dialdehydes

The journey toward the synthesis of specifically substituted anthracene (B1667546) dialdehydes has been marked by a progression from classical, often harsh, methodologies to more refined and selective techniques. Early approaches to functionalizing anthracene often resulted in mixtures of isomers, with the 9- and 10-positions being the most reactive sites for electrophilic substitution. organic-chemistry.org The inherent reactivity of the central ring of the anthracene nucleus makes selective functionalization of the outer rings, particularly at the 1- and 8-positions, a significant synthetic hurdle.

State-of-the-Art Synthetic Routes to Anthracene-1,8-dicarbaldehyde

Modern synthetic approaches to this compound primarily rely on multi-step pathways that begin with readily available, symmetrically substituted anthracene precursors. These methods are designed to control the regiochemistry of the formylation by blocking the more reactive sites or by introducing directing groups.

Multi-Step Synthesis from Anthracene Precursors

A prevalent and effective strategy for the synthesis of 1,8-disubstituted anthracenes commences with 1,8-dichloroanthraquinone (B31358). nih.gov This commercially available starting material provides a robust scaffold where the chlorine atoms at the 1- and 8-positions serve as handles for further functionalization. The synthesis of 1,8-diarylanthracene derivatives, for instance, has been achieved through the reduction of 1,8-dichloroanthraquinone to 1,8-dichloroanthracene, followed by a Suzuki-Miyaura coupling reaction. nih.gov

A plausible route to this compound would involve the conversion of the chloro-substituents to formyl groups. This could potentially be achieved through a variety of methods, including transition metal-catalyzed carbonylation reactions.

Regioselective Formylation and Functionalization Techniques

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic compounds. wikipedia.org It involves the use of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.org While the direct di-formylation of anthracene itself predominantly yields the 9,10-isomer due to the high electron density at these positions, regioselective formylation of a pre-functionalized anthracene at the 1- and 8-positions is a key strategy. wikipedia.org

For instance, starting with a 1,8-disubstituted anthracene where the substituents are not strongly deactivating, a Vilsmeier-Haack reaction could potentially introduce formyl groups at adjacent positions if those positions are sterically accessible and electronically favorable. However, direct evidence for a highly regioselective di-formylation of an unsubstituted anthracene at the 1,8-positions in a single step is not prominent in the literature, underscoring the challenge of this transformation.

A more controlled approach involves the introduction of the aldehyde functionality via the oxidation of precursor groups. For example, the synthesis could proceed through 1,8-dimethylanthracene, followed by a selective oxidation of the methyl groups to aldehydes. Catalytic oxidation methods for converting benzylic methyl groups to aldehydes are well-established and could be adapted for this purpose.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

The efficiency and yield of the synthesis of this compound are critically dependent on the optimization of reaction conditions at each step of a multi-step sequence.

In the context of the Vilsmeier-Haack reaction, key parameters to optimize include the choice of solvent, reaction temperature, and the stoichiometry of the Vilsmeier reagent. mdpi.com The solvent can influence the solubility of the substrate and the stability of the intermediates. Temperature control is crucial to prevent side reactions and decomposition of the product. The amount of Vilsmeier reagent used can affect the extent of formylation and the formation of potential byproducts.

For synthetic routes involving the conversion of other functional groups to aldehydes, such as the oxidation of methyl groups or the reduction of carboxylic acid derivatives, optimization would focus on the choice of oxidizing or reducing agents, the catalyst system (if applicable), and the reaction time and temperature to maximize the yield of the desired dialdehyde (B1249045) while minimizing over-oxidation or incomplete reaction.

Below is a hypothetical data table illustrating the optimization of a key synthetic step, such as a formylation or oxidation, based on common practices in organic synthesis.

| Entry | Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,8-Dichloroanthracene | Vilsmeier Reagent (2.2 eq) | DMF | 80 | 12 | 45 |

| 2 | 1,8-Dichloroanthracene | Vilsmeier Reagent (3.0 eq) | DMF | 100 | 8 | 55 |

| 3 | 1,8-Dimethylanthracene | CrO₃/H₂SO₄ | Acetic Acid | 25 | 6 | 60 |

| 4 | 1,8-Dimethylanthracene | KMnO₄ | Pyridine/Water | 100 | 4 | 50 |

Chemo- and Regioselectivity in Synthesis of this compound Derivatives

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound and its derivatives. The electronic and steric properties of substituents already present on the anthracene core play a crucial role in directing the position of incoming electrophiles in reactions like formylation.

Electron-donating groups generally activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to the substituent. libretexts.org Conversely, electron-withdrawing groups deactivate the ring and direct incoming groups to the meta position. libretexts.org In the context of a 1,8-disubstituted anthracene, the interplay of these directing effects from the two substituents will determine the position of further functionalization.

For a Vilsmeier-Haack formylation on a 1,8-disubstituted anthracene, the regiochemical outcome will be a consequence of the electronic nature of the existing substituents and the steric hindrance they impose. If the 1- and 8-substituents are electron-donating, they would activate the 2, 7, 4, and 5 positions. However, steric hindrance from the peri-substituents would likely favor substitution at the 4- and 5-positions.

The following table summarizes the expected directing effects of various substituents at the 1- and 8-positions on a subsequent electrophilic substitution reaction.

| Substituent at C1 & C8 | Electronic Effect | Expected Position of Further Substitution |

| -CH₃ | Electron-donating (activating) | 4, 5, (and 2, 7, 9, 10 if not blocked) |

| -Cl | Electron-withdrawing (deactivating) | 2, 7, 4, 5 (ortho/para directing) |

| -NO₂ | Electron-withdrawing (deactivating) | 3, 6 (meta directing) |

Sustainable Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. sigmaaldrich.com In the context of this compound production, several aspects can be considered to enhance its sustainability.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. wikipedia.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. For multi-step syntheses, evaluating the atom economy of the entire sequence is crucial.

Use of Greener Solvents: Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of a synthesis. rsc.orgrsc.org Research into performing formylation and other key reactions in more sustainable solvent systems is an active area of investigation.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry, as they can reduce the amount of waste generated compared to stoichiometric reagents. The development of efficient and recyclable catalysts for the key transformations in the synthesis of this compound, such as formylation or oxidation, is a desirable goal. google.com

The following table provides a qualitative assessment of different synthetic approaches based on green chemistry principles.

| Synthetic Approach | Atom Economy | Solvent | Energy Input | Use of Catalysis | Overall Sustainability |

| Classical Vilsmeier-Haack | Moderate | Often DMF (toxic) | High (heating) | Stoichiometric reagent | Low |

| Catalytic Carbonylation | High | Varies | Moderate to High | Catalytic | Moderate |

| Oxidation of Methyl Groups | Moderate | Often harsh acids | Moderate | Can be catalytic | Moderate |

| Green Catalytic Formylation | High | Greener solvents | Low to Moderate | Catalytic | High |

Synthesis of Precursor and Derivatized Anthracene-1,8-dicarbaldehydes for Specific Research Endeavors

The synthesis of this compound and its derivatives is often a multi-step process that begins with the strategic functionalization of a precursor molecule. A common and effective starting point is the corresponding anthraquinone (B42736) derivative, as the quinone structure protects the highly reactive 9 and 10 positions of the anthracene core, thereby directing substitution to other rings. This approach allows for the regioselective introduction of substituents before the aromatic anthracene core is generated.

Introduction of Peripheral Substituents to the Anthracene Core

The introduction of substituents onto the anthracene framework is crucial for tuning its chemical and physical properties. Metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, allowing for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a prominent method for synthesizing 1,8-diarylanthracene derivatives. nih.gov Starting from 1,8-dichloroanthracene, this palladium-catalyzed reaction with various arylboronic acids furnishes the desired 1,8-diaryl products in good yields. rsc.org This methodology provides a direct route to installing complex aryl groups at the peri-positions of the anthracene core.

Similarly, other coupling reactions can be employed to introduce different types of substituents. For instance, 1,8-diiodoanthracene (B1337777) is an excellent substrate for Sonogashira coupling reactions to synthesize anthracene derivatives bearing multiple phenylethynyl groups. researchgate.net The ability to introduce such substituents allows for the precise engineering of the electronic and steric properties of the final molecule.

Beyond direct derivatization of the anthracene core, substituents can also be introduced at the precursor stage. For example, hexahydroxyanthraquinone has been used as a starting material, with its functional groups being modified prior to the formation of the final substituted anthracene derivative. nih.gov These strategies highlight the versatility of synthetic approaches that rely on the functionalization of anthraquinone precursors.

| Precursor | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 1,8-Dichloroanthraquinone | Reduction & Suzuki-Miyaura Coupling | 1. Zn/NH3, HCl 2. Arylboronic acid, Pd(PPh3)4 | 1,8-Diarylanthracenes | nih.govrsc.org |

| 1,8-Diiodoanthracene | Sonogashira Coupling | Phenylethynyl reagents, Pd catalyst | Phenylethynyl-substituted anthracenes | researchgate.net |

| Hexahydroxyanthraquinone | Functional Group Modification | Various | Anthracenes with six alkyl chains | nih.gov |

Modifications Enhancing Solubility or Reactivity

A significant challenge in working with anthracene and its derivatives is their inherent low solubility in common solvents. This is due to the planar, extended π-system which promotes strong intermolecular π-π stacking and crystal packing forces. rsc.orgpurdue.edu Overcoming this issue is critical for both synthesis and application.

A primary strategy to enhance solubility is the introduction of flexible alkyl chains onto the aromatic core. rsc.org For example, functionalizing an anthraquinone precursor with four dodecyl chains has been shown to ensure high solubility of the resulting anthracene-based polymers. rsc.org The steric bulk of these chains disrupts the close packing of the planar aromatic rings, weakening intermolecular forces and improving interaction with solvent molecules.

Beyond solubility, modifications can also be tailored to enhance reactivity or introduce specific functionalities. The introduction of electron-donating or electron-withdrawing substituents can be used to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. pharmacyfreak.com This electronic tuning is vital for applications in organic electronics and for controlling the reactivity of the anthracene core.

The aldehyde groups in this compound inherently increase the molecule's reactivity toward a wide range of nucleophiles. nih.gov This makes the compound a valuable synthetic intermediate for constructing more complex, functional molecules and materials that incorporate the acene framework. nih.gov The introduction of polar substituents can also be used to modify the molecule's lipophilicity, which is an important consideration for its potential use as a bioimaging probe. mdpi.com

| Modification Strategy | Effect | Example | Reference |

|---|---|---|---|

| Introduction of long alkyl chains (e.g., dodecyl) | Increases solubility by disrupting π-stacking | Functionalization of anthraquinone precursors | rsc.org |

| Introduction of electron-donating/-withdrawing groups | Tunes HOMO/LUMO energy levels, altering electronic properties and reactivity | General strategy for organic semiconductors | pharmacyfreak.com |

| Incorporation of polar substituents | Modifies lipophilicity and solubility in polar media | Can improve suitability for biological applications | mdpi.com |

| Presence of aldehyde functional groups | Increases reactivity towards nucleophiles | Anthracene-dicarbaldehydes as synthetic building blocks | nih.gov |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Anthracene 1,8 Dicarbaldehyde

Reactivity of the Aldehyde Functionalities in Transformation Processes

The aldehyde groups in anthracene-1,8-dicarbaldehyde are the primary sites for a variety of chemical transformations, including nucleophilic additions and condensation reactions, as well as oxidation and reduction processes. The proximity of the two aldehyde groups can also facilitate intramolecular reactions, leading to the formation of cyclic structures.

The carbonyl carbons of the aldehyde groups in this compound are electrophilic and thus susceptible to attack by nucleophiles. This fundamental reactivity allows for a range of nucleophilic addition reactions.

Imine and Enamine Formation: Primary and secondary amines can react with the aldehyde functionalities to form imines (Schiff bases) and enamines, respectively. These reactions typically proceed via a carbinolamine intermediate, which then dehydrates. The reaction with diamines can lead to the formation of macrocyclic structures.

Acetal Formation: In the presence of an acid catalyst, alcohols can add to the aldehyde groups to form hemiacetals and subsequently acetals. The use of a diol, such as ethylene (B1197577) glycol, would be expected to form cyclic acetals at both aldehyde positions, which can serve as protecting groups in multi-step syntheses.

The general mechanisms for these reactions are well-established in organic chemistry.

Table 1: Expected Nucleophilic Addition Reactions of this compound

| Reaction Type | Nucleophile | Intermediate | Product |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Carbinolamine | Imine |

| Enamine Formation | Secondary Amine (R₂NH) | Iminium Ion | Enamine |

Condensation reactions provide a powerful tool for carbon-carbon bond formation, and the aldehyde groups of this compound are expected to participate in such transformations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This would lead to the formation of a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction, utilizing a phosphorus ylide, can convert the aldehyde groups into alkene functionalities. This is a versatile method for the synthesis of substituted alkenes.

Aldol (B89426) Condensation: While this compound lacks α-hydrogens and therefore cannot act as the nucleophilic component in an aldol reaction, it can serve as the electrophilic partner in a crossed aldol condensation with an enolizable aldehyde or ketone.

The aldehyde groups of this compound can be readily oxidized or reduced to form other functional groups.

Oxidation: Oxidation of the dicarbaldehyde would yield the corresponding anthracene-1,8-dicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The existence and study of anthracene-1,8-dicarboxylic acid in the literature supports the feasibility of this oxidation.

Reduction: Reduction of the aldehyde groups would produce anthracene-1,8-dimethanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Predicted Oxidation and Reduction Products

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ | Anthracene-1,8-dicarboxylic acid |

The peri positioning of the two aldehyde groups in this compound makes it a suitable precursor for the synthesis of heterocyclic systems through intramolecular or intermolecular cyclization reactions. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of fused pyridazine (B1198779) ring systems. Similarly, condensation with binucleophiles could afford a variety of macrocyclic and cage-like structures.

Reactivity of the Anthracene (B1667546) Chromophore

The anthracene core of the molecule is an electron-rich aromatic system that can undergo reactions characteristic of polycyclic aromatic hydrocarbons.

Anthracene is known to be more reactive towards electrophiles than benzene. Electrophilic aromatic substitution in anthracene preferentially occurs at the 9- and 10-positions due to the formation of a more stable carbocation intermediate where the aromaticity of two of the rings is preserved. nih.govmdpi.com However, in this compound, the existing aldehyde groups are deactivating and meta-directing. This would likely influence the regioselectivity of further electrophilic substitution, making it less favorable and potentially directing incoming electrophiles to other positions on the terminal rings. The steric hindrance from the peri-substituents would also play a significant role in determining the outcome of such reactions.

Pericyclic Reactions, Including Diels-Alder and [4+4] Photocycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The reactivity of the anthracene core is significantly modulated by the presence of the 1,8-dicarbaldehyde substituents.

Diels-Alder Reaction: The parent anthracene molecule typically undergoes [4+2] cycloaddition, or Diels-Alder reactions, across the central 9 and 10 positions. pharmacyfreak.com This reaction involves the anthracene acting as a diene. However, the reactivity of anthracene derivatives is highly dependent on the nature of their substituents. The two aldehyde groups on this compound are electron-withdrawing. The direct attachment of electron-withdrawing groups to the aromatic ring generally decreases the reactivity of anthracene towards cycloaddition reactions, such as the Diels-Alder reaction with singlet molecular oxygen. mdpi.com This deactivation arises from the reduction of electron density in the π-system, making the anthracene a less potent diene, particularly for reactions with electron-deficient dienophiles. Consequently, this compound is expected to be a relatively unreactive diene in typical Diels-Alder reactions compared to electron-rich anthracene derivatives.

[4+4] Photocycloadditions: In contrast to its thermal cycloaddition reactivity, this compound exhibits notable photochemical reactivity. A key reaction is the [4+4] photocycloaddition, which leads to the formation of a dimer. This reaction typically occurs when anthracene moieties are held in close proximity and with a favorable orientation, often facilitated by a molecular scaffold or crystal packing.

| Reaction Type | Reactivity of Anthracene Core | Effect of 1,8-Dicarbaldehyde Groups | Key Findings |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Generally reactive at the 9,10-positions. | Deactivating due to electron-withdrawing nature, reducing the electron density of the diene system. | Expected to be less reactive than unsubstituted anthracene. mdpi.com |

| [4+4] Photocycloaddition | Common photochemical reaction, leading to dimerization. | The substituents are part of a larger molecular structure that facilitates the reaction through pre-organization. | Successful photodimerization observed when anthracene units are held in close proximity within a crystal lattice. rsc.org |

Photochemical Reactivity and Excited State Transformations

The photochemistry of anthracene and its derivatives is a rich field, characterized by fluorescence and various photoreactions. The introduction of aldehyde groups at the 1,8-positions influences these properties.

The most prominent photochemical reaction for anthracenes is photodimerization across the 9,10-positions, which, as discussed previously, is a [4+4] cycloaddition process. rsc.org The efficiency of this reaction for this compound is highly dependent on the spatial arrangement of the molecules.

Beyond dimerization, the excited state of this compound can engage in other transformations. It has been incorporated into anion receptors, where its fluorescence properties are modulated by hydrogen bonding interactions. rsc.org Upon binding with anions like dihydrogen phosphate (B84403), changes in the fluorescence spectrum are observed, indicating an interaction in the excited state. rsc.org Specifically, the formation of a hydrogen-bonding complex leads to an increase in fluorescence intensity. rsc.org This behavior highlights the sensitivity of the anthracene core's excited state to its local environment, a property tuned by the appended aldehyde groups which act as hydrogen bond acceptors.

| Property | Description | Relevance to this compound |

|---|---|---|

| Photodimerization | A [4+4] cycloaddition reaction between two excited anthracene molecules. | Demonstrated to occur when molecules are pre-organized in a crystal structure. rsc.org |

| Fluorescence | Emission of light from the singlet excited state. | The compound is fluorescent, and its emission is sensitive to intermolecular interactions such as hydrogen bonding. rsc.org |

| Excited State Transformations | The excited molecule can undergo various chemical reactions or energy transfer processes. | The excited state interacts with anions, leading to changes in photophysical properties, which is useful for sensing applications. rsc.org |

Advanced Mechanistic Studies of Key Reactions

Detailed mechanistic studies, including kinetic and computational analyses, are crucial for a complete understanding of the reactivity of this compound.

Kinetic Investigations of Reaction Pathways

Specific kinetic investigations into the pericyclic and photochemical reactions of this compound are not extensively reported in peer-reviewed literature. Such studies would typically involve monitoring the reaction progress over time under various conditions (e.g., concentration, temperature, light intensity) to determine rate laws, activation parameters, and quantum yields.

However, kinetic analysis has been applied to other reactions involving this compound. For example, the formation of a cavitand through the reaction of this compound with a diamine was studied using ¹H NMR spectroscopy to monitor the buildup and loss of intermediates over time. units.it While this study focuses on imine formation rather than a pericyclic or photochemical reaction, it demonstrates a methodological framework that could be applied to investigate the kinetics of the reactions outlined above. A detailed kinetic study of its photodimerization, for instance, would provide valuable data on the efficiency of the excited state transformation.

Transition State Analysis and Reaction Pathway Elucidation

Elucidation of reaction pathways and the characterization of transition states for this compound are also areas where specific literature is sparse. Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this type of analysis. Such studies would involve:

Mapping the potential energy surface of the reaction.

Locating and characterizing the geometry and energy of transition states.

Calculating activation barriers to compare competing pathways.

For the Diels-Alder reaction, computational studies on unsubstituted anthracene have provided deep insights into the concerted nature of the mechanism. A similar study on this compound would quantify the deactivating effect of the aldehyde groups by calculating the increase in the activation energy barrier compared to the parent system.

For the [4+4] photocycloaddition, transition state analysis would be more complex, involving the exploration of excited-state potential energy surfaces. These calculations could help explain the regioselectivity of the dimerization and the role of molecular orientation in facilitating the reaction, complementing the experimental findings from crystallographic studies. rsc.org

Applications of Anthracene 1,8 Dicarbaldehyde in Advanced Materials Science and Engineering

Development of Optical and Electronic Materials

The inherent properties of the anthracene (B1667546) unit, such as high fluorescence quantum yield and stability, make its derivatives, including anthracene-1,8-dicarbaldehyde, prime candidates for optical and electronic materials. The aldehyde functionalities provide convenient handles for synthetic modification, enabling the fine-tuning of electronic energy levels and molecular packing to achieve desired performance characteristics in various devices.

The anthracene framework is a well-established fluorophore used in the development of materials for Organic Light-Emitting Diodes (OLEDs). Anthracene derivatives are known for their high fluorescence and quantum yields. mdpi.com The dialdehyde (B1249045) functionality of this compound allows for its incorporation into larger molecular structures or polymers designed to emit light efficiently in the solid state. By reacting the dicarbaldehyde with various aromatic amines or other nucleophiles, chemists can synthesize extended π-conjugated systems that serve as the emissive layer in OLED devices.

For instance, a novel luminescent material, BABCz, incorporating an anthracene core, was designed and synthesized for use in OLEDs. mdpi.com While the introduction of the anthracene moiety slightly weakened the luminescence of the single molecule, it successfully prevented fluorescence quenching that often occurs due to molecular aggregation in the solid state. mdpi.com An OLED device fabricated with this material as the luminescent layer emitted green light with a brightness of 2300 cd/m² when operated between 6.6 and 12 V, demonstrating the potential of anthracene-based compounds in OLED manufacturing. mdpi.com Further research into anthracene derivatives has shown significant improvements in device brightness, with some achieving over 17,000 cd/m². researchgate.net

Table 1: Performance of an Anthracene-Based OLED Device

| Parameter | Value |

|---|---|

| Emitted Color | Green |

| Operating Voltage | 6.6–12 V |

Data derived from an OLED device using the anthracene-based material BABCz as the luminescent layer. mdpi.com

Anthracene and its derivatives are foundational materials for the active layer in Organic Field-Effect Transistors (OFETs). rsc.org The planar structure of the anthracene core promotes strong intermolecular π-π interactions, which are crucial for efficient charge transport in the solid state. rsc.org Furthermore, the appropriate energy levels of anthracene-based materials contribute to their high air stability, a desirable feature for practical electronic devices. rsc.org

This compound can be used as a starting material to synthesize more complex, functionalized anthracene derivatives tailored for semiconductor applications. The electronic properties of these materials can be tuned by introducing electron-donating or electron-withdrawing groups through reactions at the aldehyde sites. This chemical modification influences the molecular packing in thin films and the resulting charge carrier mobility. While specific performance data for OFETs based directly on this compound derivatives is not detailed in the provided context, the general class of anthracene-based semiconductors has shown significant promise. rsc.org For example, high charge transport mobilities, with some crystalline organic semiconductors reaching up to 9.0 cm² V⁻¹ s⁻¹, have been reported for related polycyclic aromatic hydrocarbon systems under ambient conditions. researchgate.net

Anthracene-based conjugated materials have been successfully developed as efficient sensitizers for applications in dye-sensitized solar cells (DSSCs). researchgate.net The strong light-harvesting capabilities of the anthracene chromophore make it an excellent scaffold for organic dyes. This compound can be functionalized to create donor-π-acceptor (D-π-A) dyes, where the anthracene unit acts as part of the π-conjugated bridge that facilitates charge separation and transport upon light absorption.

Computational and experimental studies have demonstrated the effectiveness of anthracene dyes in DSSCs, with some achieving impressive power conversion efficiencies (PCE). researchgate.net For example, a series of strategically designed anthracene-based organic dyes were evaluated for their photovoltaic properties. rsc.org The performance of one such dye was estimated using an improved theoretical model and compared with experimental results, showing good agreement. rsc.org This highlights the potential for precise design of high-performance dyes based on the anthracene core. rsc.org

Table 2: Photovoltaic Performance of a Representative Anthracene-Based Dye (Dye 1)

| Parameter | Estimated Value | Experimental Value |

|---|---|---|

| Open-Circuit Voltage (VOC) | 757 mV | 760 mV |

| Short-Circuit Current Density (JSC) | 14.63 mA cm⁻² | 14.25 mA cm⁻² |

| Fill Factor (FF) | 0.85 | 0.75 |

Data from a study on strategically designed anthracene-based organic dyes for DSSCs. rsc.org

Organic materials with extended π-conjugated systems, such as derivatives of anthracene, are known to exhibit significant non-linear optical (NLO) properties. nih.govnih.gov These properties arise from the delocalization of π-electrons, which can be influenced by strong electric fields like those from intense laser light. This compound serves as a precursor for NLO chromophores, typically by creating push-pull systems where the anthracene core is functionalized with electron-donating and electron-accepting groups. nih.gov

Studies on various anthracene derivatives have demonstrated their potential as broadband NLO materials. nih.gov For example, two derivatives, AN-1 and AN-2, were investigated using the Z-scan technique, revealing reverse saturable absorption (RSA) resulting from a two-photon absorption induced excited-state absorption process. nih.gov Extending the π-bridge in the molecular structure was found to significantly enhance the NLO response. nih.gov

Table 3: Two-Photon Absorption Coefficients for Anthracene Derivatives at 600 nm

| Compound | Two-Photon Absorption Coefficient (β) |

|---|---|

| AN-1 | 0.182 × 10⁻² cm GW⁻¹ |

Data from a study investigating the optical nonlinearities of two anthracene derivatives with different π-bridge lengths. nih.gov

Role in Polymer Chemistry and Macromolecular Architectures

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of polymers and complex macromolecular structures. The aldehyde groups can readily participate in various condensation reactions, allowing the rigid anthracene unit to be incorporated into polymer backbones.

This compound is an ideal monomer for polycondensation reactions, particularly with amine-containing compounds, to form polymeric scaffolds such as polyimines (Schiff bases). These reactions create highly conjugated, two-dimensional oligomers and polymers. researchgate.net The resulting materials are desirable because they combine the processability of small molecules with the electronic properties of extended conjugated polymers. researchgate.net

For example, one-pot syntheses of two-dimensional oligomers (2DOs) have been reported from the reaction of acene-dicarbaldehydes with diamines. researchgate.net The electronic properties of these 2DOs, such as the HOMO-LUMO gap, are tunable by altering the acene unit (e.g., using larger acenes like tetracene) or by modifying the polymer backbone. researchgate.net This tunability is critical for tailoring the material for specific electronic or optical applications. While the extended π-system in anthracene polymers can lead to aggregation and fluorescence quenching in the solid state, synthetic strategies such as creating alkylene-encapsulated structures have been developed to overcome this, enabling the transfer of desirable luminescence properties from solution to the solid state. diva-portal.org

Incorporation into Conjugated Polymers for Electronic Applications

The direct incorporation of this compound into linear conjugated polymers for mainstream electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is not extensively documented in current scientific literature. Research has more prominently focused on utilizing this dialdehyde as a versatile building block for the synthesis of highly structured, three-dimensional porous organic materials. These materials, while polymeric in nature, differ from the typical linear polymers used in thin-film electronic devices.

For instance, this compound has been used in the one-pot assembly of imine-linked porous organic cages (POCs) google.com. These cage-like molecules can be subsequently reduced to form more stable amine-linked structures. Such POCs can then act as macromolecular monomers, or "synthons," which can be covalently linked to form ordered network polymers, including two-dimensional polymers (2DPs) and covalent organic frameworks (COFs) google.com.

While these networked polymers are a class of conjugated materials, their applications explored to date are more centered on gas adsorption and sensing rather than traditional electronic applications like charge transport or light emission in solid-state devices. The inherent porosity and high surface area of these materials are their most exploited properties google.com. For example, a cage-based polymer demonstrated a significant increase in fluorescence intensity upon CO2 uptake, suggesting potential for sensing applications google.com. The synthesis of nitrogen-containing aromatic compounds and their metal complexes using this compound has also been explored, with potential applications as catalyst materials or electrodes, particularly for oxygen reduction reactions.

These examples underscore the utility of this compound in creating complex, conjugated polymeric architectures. However, further research is required to fully explore and establish the electronic properties of these materials and their viability in conventional electronic and optoelectronic devices.

Cross-Linking Agents and Network Formation in Material Synthesis

This compound serves as a valuable precursor for the formation of cross-linked and networked polymeric materials. Its two aldehyde functional groups, positioned at the 1 and 8 positions of the anthracene core, provide the necessary reactive sites for polycondensation reactions, leading to the formation of extended, covalently bonded networks.

A primary application in this area is the synthesis of Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs) google.com. The reaction of this compound with multifunctional amines (e.g., triamines) leads to the formation of discrete, three-dimensional cage-like molecules through imine condensation. These imine-linked cages can be chemically reduced to their more stable amine-linked analogues google.com.

These cages can then be used as building blocks for further polymerization or cross-linking. For example, bromo-substituted cages have been linked using Sonogashira coupling reactions with linear diacetylene linkers to generate covalently linked, cage-based polymers. This process results in a highly cross-linked network with enhanced porosity and gas uptake capabilities compared to the individual cage molecules google.com. This demonstrates the role of the this compound-derived unit as a critical node in the formation of a larger, networked structure.

The resulting networked materials exhibit properties that are a direct consequence of their cross-linked nature, such as high thermal stability and permanent porosity. The specific geometry of the this compound precursor influences the topology and pore dimensions of the final networked material google.com.

Design and Implementation of Chemosensing Platforms (excluding biological/clinical sensing)

This compound is a key component in the design of specialized chemosensors, particularly for the detection of anions. Its rigid anthracene core provides a fluorescent signaling unit, while the two aldehyde groups offer convenient points for modification to introduce specific recognition sites.

Principles of Fluorogenic and Chromogenic Sensing Mechanisms

Chemosensors derived from this compound primarily operate on fluorogenic and chromogenic principles.

Fluorogenic Sensing: This is the most common mechanism for sensors based on this compound. The anthracene moiety is inherently fluorescent. The sensing mechanism relies on changes in the fluorescence intensity (either enhancement or quenching) or a shift in the emission wavelength upon binding of an analyte. These changes are often mediated by processes such as Photoinduced Electron Transfer (PET). In the unbound state, a receptor unit attached to the anthracene core may quench its fluorescence through PET. Upon binding a target analyte, the electronic properties of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence.

Chromogenic Sensing: This mechanism involves a change in the color of the sensor upon interaction with an analyte, which is observable by the naked eye and quantifiable by UV-Vis absorption spectroscopy. For sensors derived from this compound, a color change can be induced by a strong interaction with an analyte that significantly alters the electronic structure of the conjugated system. For instance, the deprotonation of a receptor unit by a highly basic anion can lead to a distinct color change.

Detection of Inorganic Ions (e.g., Metal Cations, Anions like Dihydrogen Phosphate)

Research into chemosensors derived from this compound has predominantly focused on the detection of anions, with a particular emphasis on dihydrogen phosphate (B84403) (H₂PO₄⁻). There is limited information in the reviewed scientific literature on the application of sensors based on this specific dialdehyde for the detection of metal cations.

Receptors for dihydrogen phosphate have been synthesized by reacting this compound with various hydrazide compounds, such as nicotinic hydrazide or 3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide, to form acylhydrazone-based receptors. In these systems, the amide N-H and imine C-H groups act as hydrogen bond donors that can selectively bind with the oxygen atoms of the tetrahedral dihydrogen phosphate anion.

This binding event is typically accompanied by a noticeable change in the fluorescence spectrum of the sensor. For example, the addition of tetrabutylammonium (B224687) dihydrogen phosphate to a solution of the sensor results in a significant enhancement of fluorescence intensity. This "turn-on" response is attributed to the formation of a hydrogen-bonded complex, which modulates the electronic properties of the receptor and affects the fluorescence of the anthracene unit.

The selectivity of these sensors for dihydrogen phosphate over other anions, such as halides (Cl⁻, Br⁻), is a key feature. While more basic anions like fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻) can interact with the sensor, they often do so via a deprotonation mechanism, which leads to a different optical response (e.g., a color change and fluorescence quenching) compared to the hydrogen bonding interaction with dihydrogen phosphate. This allows for the differentiation between these anions based on the distinct optical signals generated.

| Receptor based on this compound | Target Analyte | Observed Change |

|---|---|---|

| Acylhydrazone derivative | Dihydrogen Phosphate (H₂PO₄⁻) | Fluorescence enhancement |

| Acylhydrazone derivative | Fluoride (F⁻), Acetate (CH₃COO⁻) | Color change, fluorescence quenching |

| Acylhydrazone derivative | Chloride (Cl⁻), Bromide (Br⁻) | No significant change |

Sensing of Small Organic Molecules and Volatile Organic Compounds

Based on the reviewed scientific literature, there is currently no significant body of research dedicated to the application of chemosensors derived specifically from this compound for the detection of small organic molecules or volatile organic compounds (VOCs). The primary focus of sensing applications for this compound has been on anion recognition.

Signal Transduction Mechanisms in Chemosensors

The signal transduction in chemosensors based on this compound is primarily achieved through optical pathways, leveraging the photophysical properties of the anthracene core.

Hydrogen Bonding: For the detection of anions like dihydrogen phosphate, the primary signal transduction pathway is the formation of hydrogen bonds between the receptor unit of the sensor and the anion. This interaction alters the electronic environment of the fluorophore. The formation of the host-guest complex can restrict intramolecular rotations or vibrations, leading to an enhancement of fluorescence emission, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The binding can also disrupt or enhance existing intramolecular hydrogen bonds within the sensor molecule, further modulating its photophysical properties.

Deprotonation: In the presence of strongly basic anions such as fluoride or acetate, a deprotonation event can occur at the receptor site (e.g., the N-H protons of an acylhydrazone). This leads to the formation of an anionic species, which causes a significant change in the electronic distribution of the molecule. This change is often significant enough to be observed as a color change (chromogenic response) and can also lead to fluorescence quenching due to the increased electron-donating ability of the deprotonated receptor, which can facilitate photoinduced electron transfer.

These distinct transduction pathways for different types of anions (hydrogen bonding vs. deprotonation) allow for a degree of selectivity and differentiation in the sensing process, as they produce different and distinguishable optical outputs.

Contribution to Catalysis and Organocatalysis

This compound as a Precursor for Catalytic Ligands

The dual aldehyde groups of this compound serve as reactive sites for the synthesis of a variety of Schiff base ligands. These ligands, featuring imine (-C=N-) linkages, are capable of coordinating with a wide range of metal ions to form stable metal complexes with significant catalytic activity.

A notable application of this compound in this context is in the development of nitrogen-containing aromatic compounds and their corresponding metal complexes for use as catalysts, particularly in oxygen reduction reactions. google.com The synthesis involves the condensation of this compound with specific amine-containing precursors to yield intricate, multi-ring aromatic ligands. These ligands can then chelate metal ions, such as iron or cobalt, to form catalytically active centers. The rigid and planar structure of the anthracene backbone in these ligands can facilitate electron transfer processes, which are crucial for efficient catalysis.

For instance, a patented process describes the synthesis of a complex ligand system derived from this compound. google.com This ligand, upon complexation with a metal, forms a catalyst with potential applications in fuel cells and other electrochemical devices. google.com

| Ligand Type | Precursors | Metal Complex | Potential Catalytic Application |

|---|---|---|---|

| Nitrogen-containing aromatic ligand | This compound, Amine-containing heterocyclic precursors | Iron (Fe), Cobalt (Co) | Oxygen Reduction Reaction |

Exploration of Direct Organocatalytic Activity

While aromatic aldehydes, in general, have been investigated for their potential in organocatalysis, specific research on the direct organocatalytic activity of this compound is limited in publicly available literature. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. rsc.orgrsc.org In principle, the aldehyde moieties of this compound could participate in reactions such as aldol (B89426) condensations or Knoevenagel reactions. However, detailed studies demonstrating its efficacy and stereoselectivity as a direct organocatalyst are not extensively reported. The steric hindrance and rigidity imposed by the anthracene scaffold might influence its reactivity and accessibility as a catalyst compared to simpler aromatic dialdehydes. Further research is needed to fully explore the potential of this compound as a direct organocatalyst.

Integration into Heterogeneous Catalytic Systems

The incorporation of catalytically active species into solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation, reusability, and enhanced stability. This compound has been successfully utilized as a structural component in the creation of such advanced heterogeneous catalytic systems.

One notable approach involves the use of this compound in the synthesis of porous organic cages (POCs). These are discrete, three-dimensional molecules with intrinsic porosity. An imine-linked POC can be assembled through a one-pot reaction between this compound and a suitable triamine precursor. rsc.org The resulting cage structure can then serve as a nanoscale scaffold to encapsulate and stabilize metal nanoparticles, for example, palladium (Pd) nanoclusters. rsc.org These metal-loaded POCs act as efficient and recyclable heterogeneous catalysts for various chemical transformations. rsc.org

Another strategy for creating heterogeneous catalysts involves loading metal complexes derived from this compound onto a solid support. For example, the metal complexes developed for oxygen reduction can be supported on carbon materials like Vulcan XC-72. google.com This approach enhances the practical applicability of the catalyst by improving its stability and electrical conductivity, which are crucial for electrode applications in fuel cells. google.com

| Catalytic System | Method of Integration | Catalytically Active Species | Support Material | Application |

|---|---|---|---|---|

| Metal-Loaded Porous Organic Cage | One-pot assembly of the cage using this compound, followed by metal nanoparticle encapsulation. | Palladium (Pd) nanoparticles | Porous Organic Cage | Various organic transformations |

| Supported Metal Complex | Loading of a pre-synthesized metal complex onto a support material. | Metal complex with a ligand derived from this compound | Carbon (e.g., Vulcan XC-72) | Electrode catalyst for oxygen reduction |

Advanced Characterization Techniques and Structural Elucidation in Research Context

Comprehensive Spectroscopic Methods for Structural Assignment and Purity Assessment

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms, the types of functional groups present, and the nature of the electronic system.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Anthracene-1,8-dicarbaldehyde, ¹H NMR spectra have been reported, confirming its synthesis and structure. The signals for the aldehyde protons (CHO) are particularly characteristic, appearing at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The aromatic protons of the anthracene (B1667546) core appear as a series of signals, with their specific shifts and coupling patterns determined by their position on the aromatic rings.

Reported ¹H-NMR data in different deuterated solvents highlight the key resonances for the molecule. For instance, in deuterated chloroform (B151607) (CDCl₃), the aldehyde protons are observed as a singlet at 10.6 ppm, while the aromatic protons resonate between 7.69 and 11.2 ppm units.it. A similar spectrum in deuterated dichloromethane (B109758) (CD₂Cl₂) shows the aldehyde protons at 10.6 ppm and the aromatic protons in regions including 8.56 ppm and 8.20 ppm google.com.

| Proton Type | Chemical Shift (δ) in CDCl₃ units.it | Chemical Shift (δ) in CD₂Cl₂ google.com | Multiplicity |

|---|---|---|---|

| Aldehyde (-CHO) | 10.6 | 10.6 | Singlet |

| Aromatic (Anthracene H9) | 11.2 | 11.2 | Singlet |

| Aromatic | 8.56 | 8.56 | Singlet |

| Aromatic | 8.30 | N/A | Doublet |

| Aromatic | N/A | 8.20 | Doublet |

| Aromatic | 8.11 | N/A | Doublet of Doublets |

| Aromatic | 7.69 | N/A | Doublet of Doublets |

¹³C and 2D NMR: While ¹H NMR provides crucial data, ¹³C NMR is used to determine the number and chemical environment of carbon atoms. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the molecule's connectivity. Although detailed ¹³C and 2D NMR data for this compound are not extensively reported in the searched literature, these methods are standard practice for full structural confirmation amazonaws.comims.ac.jp.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups, which have characteristic vibrational frequencies.

For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically found in the region of 1680-1700 cm⁻¹. The spectrum would also display characteristic bands for C-H stretching of the aromatic rings and the aldehyde C-H bond, as well as complex fingerprint patterns from the C-C stretching and bending vibrations of the anthracene core.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable, the aromatic C=C stretching vibrations are often very strong in the Raman spectrum due to the high polarizability of the π-electron system. Although the synthesis of this compound is noted in literature that utilizes these techniques for characterizing related complexes, specific vibrational data tables for the compound itself are not detailed in the available search results acs.orguni-kiel.deresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated aromatic systems like anthracene, these electronic transitions, typically π → π* transitions, provide insight into the electronic structure.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the extended π-system of the anthracene core. The presence of the aldehyde groups can influence the position and intensity of these bands. While specific UV-Vis absorption maxima (λ_max) for this compound are not explicitly detailed, studies on receptors synthesized from this molecule show distinct absorption bands, indicating its role as a chromophoric scaffold rsc.org. For example, a receptor derived from it displayed absorption bands at 268, 299, 409, and 431 nm in DMSO, which shift upon interaction with anions, demonstrating the utility of the anthracene core in sensing applications .

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to study its fragmentation patterns, which can provide structural information.

For this compound (C₁₆H₁₀O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The theoretical monoisotopic mass is approximately 234.0681 g/mol . While mass spectrometry data for larger, more complex molecules synthesized from this compound, such as organic cages, have been reported using techniques like MALDI-MS, specific fragmentation analysis of the parent dicarbaldehyde is not detailed in the provided results amazonaws.comscribd.com.

Crystallographic Analysis and Solid-State Structural Investigations

While spectroscopic methods provide invaluable data on molecular structure, crystallographic techniques offer the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure and Packing

This compound serves as a critical building block in the synthesis of larger, shape-persistent structures like porous organic cages scribd.comrsc.org. In one study, an imine-linked porous organic cage was synthesized from this compound and a triamine. The structure of the subsequently reduced amine-linked cage was unambiguously confirmed by single-crystal X-ray analysis, revealing a trigonal prismatic structure rsc.org. This demonstrates the role of this compound as a rigid panel in constructing complex supramolecular architectures. Although the crystal structure of a derivative has been solved, the crystallographic data for this compound itself is not present in the search results.

Morphological and Microstructural Analysis

The morphology and microstructure of a compound at the micro- and nanoscale are critical for its application, particularly in materials science. Techniques such as electron microscopy and atomic force microscopy provide direct visualization of these features.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface morphology and internal structure of materials, respectively. SEM provides high-resolution images of the surface topography, revealing features like particle shape, size distribution, and aggregation. TEM, on the other hand, allows for the examination of the internal structure, including crystalline domains and defects, at even higher resolutions.

A review of published research indicates a lack of specific studies employing SEM or TEM for the morphological and microstructural analysis of this compound.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. It is particularly valuable for characterizing thin films, as it can reveal details about surface roughness, grain size, and the presence of domains or defects. These characteristics are essential for applications in electronics and surface coatings.

Currently, there is no available research in the scientific literature that specifically details the use of Atomic Force Microscopy for the analysis of this compound surfaces or thin films.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical techniques are vital for understanding the electronic properties of molecules, particularly their ability to accept or donate electrons (redox behavior). Cyclic Voltammetry (CV) is a widely used method to probe these properties. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of a compound. This data is essential for assessing its potential use in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), as it provides insight into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Specific experimental data from Cyclic Voltammetry studies on this compound are not present in the current body of scientific literature. While studies on other anthracene derivatives exist, this information cannot be directly extrapolated to the 1,8-dicarbaldehyde isomer due to the significant influence of substituent position on electrochemical properties.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry for material stability)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of thermal transitions such as melting point, glass transition temperature, and crystallization events.

Theoretical and Computational Studies of Anthracene 1,8 Dicarbaldehyde

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbitals and Energy Level Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. tandfonline.comresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the prediction of key molecular properties, including the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides insight into the chemical reactivity, kinetic stability, and the electronic transitions a molecule can undergo. A smaller gap generally implies that less energy is required to excite an electron, often correlating with higher reactivity and absorption of longer wavelengths of light.

While specific DFT calculations for Anthracene-1,8-dicarbaldehyde are scarce, studies on its derivatives provide valuable insights. For instance, a receptor molecule synthesized by reacting this compound with 3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide has been studied using DFT. nih.gov In this derivative, the frontier molecular orbitals are delocalized across the structure. Upon binding with anions, a significant change in the electronic distribution is predicted, with the HOMO localizing on the anthracene (B1667546) moiety and the LUMO shifting towards the pyrazole (B372694) components involved in anion interaction. nih.gov

For comparison, DFT calculations on other anthracene derivatives, such as anthracenyl chalcones, have shown HOMO-LUMO gaps in the range of 3.16–3.19 eV. nih.gov Theoretical studies on 1,8-diaryl anthracene derivatives have reported HOMO and LUMO energy levels between -5.62 to -5.71 eV and -2.68 to -2.79 eV, respectively. rsc.org Such calculations for this compound would similarly map its electron density distribution and predict its orbital energies, revealing how the electron-withdrawing carbaldehyde groups influence the electronic landscape of the anthracene core.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference/Methodology |

|---|---|---|---|---|

| Anthracene (Illustrative) | -5.93 | -2.34 | 3.59 | B3LYP/6-31G(d) nih.gov |

| 9,10-Disilylanthracene (Illustrative) | -5.74 | -2.34 | 3.40 | B3LYP/6-31G(d) nih.gov |

| (E)-1-(anthracen-9-yl)-3-(3H-indol-2-yl)prop-2-en-1-one (Illustrative) | -5.61 | -2.45 | 3.16 | B3LYP/6-311G++(d,p) nih.gov |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the behavior of molecules in the presence of time-dependent electromagnetic fields, such as light. tandfonline.com This makes it an invaluable tool for predicting electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states.

A typical TD-DFT calculation provides the excitation energies (which correspond to absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption peaks), and the nature of the transitions (e.g., which molecular orbitals are involved). For aromatic molecules like anthracene derivatives, the primary electronic transitions are often π → π* in nature.

For this compound, TD-DFT calculations would predict its UV-Visible spectrum, identifying the characteristic absorption bands of the substituted anthracene chromophore. The positions and intensities of these bands would be influenced by the aldehyde groups. Studies on analogous compounds demonstrate the reliability of this method. For example, TD-DFT calculations on 9,10-disilylanthracene accurately predicted the bathochromic (red) shift in its absorption spectrum compared to unsubstituted anthracene. nih.gov Similarly, for anthracenyl chalcones, the calculated absorption maxima were in excellent agreement with experimental UV-Vis spectra, showing deviations of only a few nanometers. nih.gov

| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Computational Method | Reference |

|---|---|---|---|---|

| (E)-1-(anthracen-9-yl)-3-(3H-indol-2-yl)prop-2-en-1-one | 392 | 396 | TD-DFT/B3LYP/6-311G++(d,p) | nih.gov |

| (E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)naphthalen-1-yl]prop-2-en-1-one | 411 | 408 | TD-DFT/B3LYP/6-311G++(d,p) | nih.gov |

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility, intermolecular interactions, and thermodynamic properties of a compound.

For a molecule like this compound, MD simulations would be particularly useful for exploring the conformational landscape arising from the rotation of the two aldehyde groups relative to the rigid anthracene plane. The steric hindrance between the aldehyde groups and the adjacent hydrogen atoms on the anthracene core would likely lead to specific preferred orientations. MD simulations could map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can model how molecules of this compound interact with each other in a condensed phase (liquid or solid) or with solvent molecules. These simulations can predict properties like solvation free energy and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. Studies on unsubstituted anthracene have used MD simulations to investigate its aggregation behavior and its extraction from a non-aqueous phase, demonstrating the power of this technique to model complex intermolecular processes. nih.gov

Prediction of Reactivity Pathways and Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. For this compound, this involves identifying the most likely sites for nucleophilic or electrophilic attack and calculating the activation energies for potential reaction pathways.

The reactivity of the anthracene core is well-established, with the 9 and 10 positions being particularly susceptible to reactions like Diels-Alder cycloadditions due to both thermodynamic and kinetic factors. researchgate.net However, the substituents at the 1 and 8 positions would modulate this reactivity. DFT-based reactivity descriptors, such as Fukui functions or maps of the molecular electrostatic potential (MEP), can be calculated to predict reactive sites. The MEP, for instance, would highlight the electron-deficient nature of the carbonyl carbons in the aldehyde groups, marking them as probable sites for nucleophilic attack.

For more complex reactions, computational chemists can model the entire reaction coordinate, from reactants to products, through an intermediate transition state. Calculating the geometry and energy of the transition state allows for the determination of the activation energy barrier, which is crucial for predicting reaction rates. For example, computational studies on the reactions of aromatic aldehydes with other reagents have successfully mapped out multi-step reaction mechanisms, identifying key intermediates and the roles of catalysts. rsc.org A similar approach for this compound could be used to model its oxidation, reduction, or condensation reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Computational Design Principles for Novel this compound Derivatives

Computational chemistry is instrumental in the rational design of new molecules with tailored properties. By starting with a core structure like this compound, computational methods can be used to predict how different chemical modifications will affect its electronic, optical, and chemical properties. This in silico screening process can significantly accelerate the discovery of novel materials.

A key strategy in computational design is to establish structure-property relationships. For instance, if the goal is to create a derivative that absorbs light at a longer wavelength (a red-shifted absorption), TD-DFT calculations can be performed on a series of virtual compounds with different electron-donating or electron-withdrawing groups attached to the anthracene core. This approach is widely used in the design of organic dyes for applications like dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net Computational studies have shown that extending the π-conjugation of anthracene-based dyes or strategically placing donor and acceptor groups can effectively tune the HOMO-LUMO gap and optimize light-harvesting properties. researchgate.net

Starting with this compound, one could computationally model derivatives where the aldehyde groups are converted into other functionalities (e.g., imines, oximes, or extended conjugated systems) and predict the resulting changes in their properties. This allows for the pre-selection of the most promising candidates for laboratory synthesis, saving time and resources. This principle is central to the development of functional materials for electronics, sensing, and energy applications. rsc.org

Future Horizons: Charting the Research Landscape of this compound

This compound, a unique bifunctional aromatic compound, is poised at the frontier of materials science and organic chemistry. While its full potential is still being uncovered, current research trajectories point towards a future rich with innovation, spanning novel synthetic methodologies, advanced materials, and next-generation electronic and photonic devices. This article explores the emerging research directions and broader academic implications of this promising molecule.

Q & A

Basic: What synthetic methodologies are commonly employed for Anthracene-1,8-dicarbaldehyde, and how do reaction parameters influence yield?

This compound is typically synthesized via cross-coupling reactions. For instance, Sonogashira–Hagihara coupling has been optimized for related anthracene derivatives (e.g., 1,8-diethynylanthracene), where modifying reaction conditions (e.g., temperature, catalysts) increased yields from 46% to 95% . Key parameters include:

- Protecting Groups : Introducing hydroxy or methyl groups to alkyne precursors improves chemoselectivity and reduces side reactions .

- Purification : Preparative HPLC or crystallization can isolate isomers, though yields may remain low (e.g., 18% for syn-dimer isolation) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Structural validation requires multimodal approaches:

- X-ray Diffraction (XRD) : Resolves crystal packing motifs (e.g., π-stacking in 1,8-Bis(phenylethynyl)anthracene) .

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity, as seen in 9,10-Bis(3,5-dihydroxyphenyl)anthracene characterization .

- Gas-Phase Electron Diffraction (GED) : Analyzes molecular conformers and symmetry in the gas phase .

Advanced: How can researchers mitigate low yields in photochemical dimerization of this compound derivatives?

Low yields in photo-dimerization (e.g., 18% syn-isomer yield) may arise from competing reaction pathways. Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .

- Protecting Group Engineering : Bulky substituents (e.g., 3-methyl-3-hydroxybutynyl) sterically hinder anti-dimer formation, favoring syn-products .

- Reaction Monitoring : UV-Vis spectroscopy tracks dimerization progress, enabling real-time adjustments .

Advanced: What computational methods aid in predicting the photophysical properties of this compound?

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis elucidate electronic interactions:

- DFT Calculations : Predict rotamer stability and π-π interactions, as applied to 1,8-Bis(phenylethynyl)anthracene .

- NBO Analysis : Quantifies intramolecular charge transfer in anthracene derivatives, guiding material design for optoelectronic applications .

Safety: What precautions are essential when handling this compound in laboratory settings?

Refer to safety protocols for structurally similar compounds (e.g., 1,8-Dibromoanthracene):

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact .

- Ventilation : Ensure fume hoods minimize vapor inhalation; avoid electrostatic discharge .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose via licensed waste services .

Advanced: How should researchers address contradictions in reported thermodynamic data for anthracene derivatives?

Discrepancies in vaporization enthalpies (e.g., ΔvapH = 21.2–26.98 kcal/mol for benz[a]anthracene) require:

- Method Validation : Compare gas chromatography (GC) and static calorimetry results to identify systematic errors .

- Data Normalization : Account for temperature ranges (e.g., 323–473 K) and phase transitions when reconciling values .

- Literature Review : Cross-reference studies from authoritative databases (e.g., NIST Chemistry WebBook) .

Basic: What are the environmental considerations for disposing of this compound waste?

Follow ecological guidelines for polycyclic aromatic hydrocarbons:

- Waste Segregation : Collect uncontaminated solvents separately from solid residues .

- Licensed Disposal : Engage certified agencies to prevent environmental release, as anthracene derivatives may persist in ecosystems .

Advanced: How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Steric Effects : Bulky substituents at the 1,8-positions hinder diene approach, reducing reaction rates.

- Electronic Effects : Electron-withdrawing aldehyde groups activate the anthracene core, enhancing electrophilicity .

- Kinetic Studies : Monitor reaction progress via HPLC to optimize temperature and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products